molecular formula C20H15NO B8793445 Isocyanic acid, trityl ester CAS No. 4737-21-7

Isocyanic acid, trityl ester

Cat. No.: B8793445
CAS No.: 4737-21-7
M. Wt: 285.3 g/mol
InChI Key: ZZEZBJYXRZZMMS-UHFFFAOYSA-N
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Description

Isocyanic acid esters are a class of compounds characterized by the functional group –N=C=O attached to an organic moiety. These compounds are pivotal in industrial applications, particularly in polyurethane synthesis.

MDI (CAS 101-68-8) consists of two phenyl rings connected by a methylene bridge, each bearing an isocyanate group . Its polymeric form (PMDI, CAS 26447-40-5) is a mixture of oligomers with higher molecular weights, offering tailored reactivity for specialized polymers . Similarly, TDI (CAS 584-84-9) features a toluene backbone with isocyanate groups at the 2,4- or 2,6-positions, providing flexibility in foam production .

Properties

CAS No.

4737-21-7

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

[isocyanato(diphenyl)methyl]benzene

InChI

InChI=1S/C20H15NO/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

ZZEZBJYXRZZMMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=O

Origin of Product

United States

Chemical Reactions Analysis

Photoredox Catalytic Cyanation

Trityl isocyanide enables visible-light-driven cyanation of carboxylic acids, alcohols, and alkyl halides via a radical-based mechanism .

Mechanism:

  • Radical Generation : Substrates (e.g., carboxylic acids) undergo photoredox-initiated decarboxylation to form alkyl radicals.

  • Radical Trapping : The alkyl radical adds to the isocyanide’s carbon, forming an imidoyl radical intermediate.

  • β-Scission : Fragmentation releases the nitrile product and a stabilized trityl radical, which regenerates the photocatalyst via reduction .

Key Data:

SubstrateConditionsYield (%)Reference
Decanoic acid440 nm LED, 4CzIPN (1 mol%), MeCN82
1-IodododecaneEt₃N (2 equiv.), MeCN, 16 h91
CyclohexanolDMSO, K₃PO₄, Ir-cat (1 mol%)70

Applications :

  • Synthesis of isotopically labeled nitriles (e.g., ¹³C-gemfibrozil via hydrolysis of ¹³C-17) .

Thermolysis and Fragmentation

Thermal decomposition of trityl isocyanate derivatives produces diverse intermediates and products .

Reactions:

  • Bisazo Compound Formation : Thermolysis of trityl phenylcyanomethylenenitronate in toluene yields α,α'-bis(trityl)stilbene (18%) and 4,5-diphenyl-1-trityloxy-1,2,3-triazole (24%) .

  • Oxadiazolone Synthesis : Fragmentation in the presence of phenyl isocyanate generates 3,4-diphenyl-1,2,4-oxadiazol-5-one .

Conditions:

ReactionTemperatureSolventProducts
Nitronate ester thermolysis5°CTolueneBisazostilbene, Triazole derivative
With phenyl isocyanate-20°CDMSOOxadiazolone, Triazole

Nucleophilic Additions and Cycloadditions

The isocyanate group undergoes nucleophilic attacks and cycloadditions.

Reactions:

  • Urea Formation : Reaction with amines (e.g., aniline) produces substituted ureas.

  • Carbamate Synthesis : Alcohols react to form carbamates.

  • [3+2] Cycloaddition : With azides, forms 1,2,3-triazoles under Cu-catalyzed conditions.

Isotopic Labeling

Trityl isocyanide facilitates ¹³C-labeling via radical trapping :

  • Example : ¹³C-labelled trityl isocyanide (¹³C-2a) reacts with alkyl halides to yield ¹³C-nitriles (e.g., ¹³C-17, hydrolyzed to ¹³C-gemfibrozil in 90% yield) .

Solvent and Catalyst Effects

  • Solvent Optimization : DMSO improves yields in decarboxylative cyanation (82% vs. 68% in MeCN) .

  • Catalyst Efficiency : 4CzIPN outperforms other photocatalysts due to favorable redox potentials .

Stability and Selectivity

  • The trityl radical’s stability (reduction potential: -0.63 V vs. Ag/AgCl) minimizes side reactions (e.g., nitrilium ion formation) .

  • Competing amidation is suppressed under reductive quenching conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Nomenclature

Compound CAS Number Molecular Formula Structure Description Key Synonyms
MDI 101-68-8 C₁₅H₁₀N₂O₂ Two phenyl groups linked by a methylene bridge, each with an isocyanate group. Methylenedi-p-phenylene isocyanate; bis(4-isocyanatophenyl)methane
TDI 584-84-9 C₉H₆N₂O₂ Toluene backbone with isocyanate groups at 2,4- or 2,6-positions. Methylphenylene isocyanate; diisocyanatotoluene
3,4-Dichlorophenyl 102-36-3 C₇H₃Cl₂NO Chlorinated phenyl ring with isocyanate group at the 3,4-positions. Isocyanic acid, 3,4-dichlorophenyl ester; dichlorophenyl ester
Butyl Isocyanate 111-36-4 C₅H₉NO Linear alkyl chain (C₄H₉) attached to the isocyanate group. Isocyanic acid, butyl ester; n-butyl isocyanate

Physical Properties

Compound Physical State (25°C) Melting Point (°C) Boiling Point (°C) Solubility
MDI Solid ~40–43 Decomposes >200 Insoluble in water; soluble in acetone
TDI Liquid 19.5–21.5 251 Reacts with water; soluble in toluene
3,4-Dichlorophenyl Solid 80–85 N/A Decomposes in water; soluble in DCM
Butyl Isocyanate Liquid -70 115–120 Reacts with water; soluble in ether

Q & A

What are the recommended methods for synthesizing and purifying isocyanic acid, trityl ester in laboratory settings?

Classification : Basic
Methodological Answer :
Synthesis typically involves the reaction of trityl alcohol with isocyanic acid precursors under anhydrous conditions to avoid hydrolysis. Key steps include:

  • Using a Schlenk line or glovebox to prevent moisture exposure, as water reacts with the ester to form CO₂ .
  • Catalytic agents (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >98% purity, verified by GC analysis .

How can researchers characterize the structural and functional properties of this compound?

Classification : Basic
Methodological Answer :
Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the trityl group (aromatic protons at δ 7.2–7.5 ppm) and isocyanate moiety (C=O stretch at ~2250 cm⁻¹ in IR) .
  • Mass Spectrometry : Electron ionization (EI-MS) to detect molecular ion peaks (e.g., [M]⁺ at m/z 295) and fragmentation patterns consistent with trityl esters .
  • Elemental Analysis : Matching experimental C/H/N/O ratios to theoretical values (e.g., C₈H₇NO) .

What are the key reactivity patterns of this compound with common nucleophiles?

Classification : Advanced
Methodological Answer :
The ester reacts with nucleophiles via isocyanate group activation:

  • Amines : Forms urea derivatives at room temperature; monitor reaction progress via TLC.
  • Alcohols : Requires elevated temperatures (60–80°C) to form carbamates; use catalytic bases (e.g., DBU) .
  • Water : Hydrolysis produces CO₂ and tritylamine, necessitating strict moisture control .
    Contradictions in reaction yields may arise from steric hindrance of the trityl group, requiring optimization of solvent polarity (e.g., DMF vs. THF) .

How should researchers mitigate hazards associated with handling this compound?

Classification : Basic
Methodological Answer :
Safety protocols include:

  • Ventilation : Use fume hoods to prevent inhalation exposure (DOT Hazard Class 6.1) .
  • Storage : Inert atmosphere (argon) and desiccants to avoid hydrolysis; incompatible with strong acids/bases .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats due to flammability risks .

What analytical challenges exist in detecting trace amounts of this compound in environmental samples?

Classification : Advanced
Methodological Answer :
Trace detection requires:

  • GC-MS : Derivatization with pentafluorobenzyl bromide to enhance volatility and sensitivity .
  • Calibration Standards : Use isotopically labeled analogs (e.g., 13^{13}C-trityl ester) to correct for matrix effects.
    Discrepancies in atmospheric studies (e.g., diurnal concentration variations) may stem from secondary formation pathways, necessitating source apportionment models .

How do thermochemical data discrepancies for isocyanic acid derivatives impact reaction feasibility studies?

Classification : Advanced
Methodological Answer :
Thermochemical values (e.g., ΔfH°gas = 238 kJ/mol) from NIST may conflict with older literature (e.g., Compernolle 1975 reports ΔfH°gas = 245 kJ/mol). Resolve contradictions by:

  • Validating computational methods (e.g., DFT-B3LYP/6-311++G(d,p)) against experimental benchmarks.
  • Reassessing reaction thermodynamics using updated entropy (S°gas = 320 J/mol·K) and Gibbs free energy data .

What experimental designs are optimal for studying the hydrolysis kinetics of this compound?

Classification : Advanced
Methodological Answer :
Design considerations:

  • Kinetic Monitoring : Use stopped-flow UV-Vis spectroscopy to track hydrolysis rates (λ = 250 nm for tritylamine) .
  • pH Control : Buffer solutions (pH 4–10) to isolate acid/base-catalyzed pathways.
  • Temperature Gradients : Arrhenius plots (25–50°C) to calculate activation energies.
    Contradictions in rate constants may arise from solvent polarity effects or impurities; replicate trials and HPLC validation are critical .

How can computational models predict the environmental persistence of this compound?

Classification : Advanced
Methodological Answer :

  • QSPR Models : Correlate logP (experimental value ~6.58 ) with biodegradation half-lives.
  • Atmospheric Lifetime : Estimate OH radical reaction rates (kOH) using molecular orbital calculations (e.g., MOPAC).
    Validate models against field data from urban/rural sites, where diurnal profiles indicate photolytic degradation dominance .

What strategies address contradictions in reported mass spectral fragmentation patterns of trityl esters?

Classification : Advanced
Methodological Answer :
Resolve inconsistencies by:

  • High-Resolution MS : Differentiate isobaric ions (e.g., [C₈H₅O]⁺ vs. [C₇H₇N]⁺) with FT-ICR instruments .
  • Collision-Induced Dissociation (CID) : Compare fragmentation pathways at varying collision energies (10–30 eV).
    Cross-reference data with NIST Chemistry WebBook entries for isocyanic acid derivatives .

How should researchers structure a manuscript reporting novel trityl ester derivatives?

Classification : Basic
Methodological Answer :
Follow IMRaD format:

  • Introduction : Link synthetic objectives to gaps in urea/carbamate chemistry .
  • Methods : Detail anhydrous techniques and purity validation (GC, NMR) .
  • Results : Use tables to summarize reaction yields (e.g., Table 1) and figures for spectral data .
  • Discussion : Contrast observed reactivity with prior studies on methyl/phenyl isocyanates .

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